2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
Research into similar compounds often focuses on their synthesis and structural analysis. For instance, the development of functionalized quinazolines and related heterocyclic compounds involves complex synthetic pathways that highlight the versatility of these molecules in organic chemistry. Studies have detailed methods for synthesizing quinazolinimine derivatives, exploring intramolecular cyclization reactions and the impact of substituents on molecular stability and reactivity (Kut, Onysko, & Lendel, 2020).
Biological Properties
Investigations into the biological properties of quinazolinimine derivatives have shown that some of these compounds exhibit promising biological activities, including inhibition of monoamine oxidase (MAO), which suggests potential therapeutic applications in treating neurological disorders. The antitumor activities of certain derivatives have also been studied, showing moderate therapeutic effects against specific types of cancer (Markosyan et al., 2008).
Photodynamic Therapy Applications
Quinazolinimine derivatives have been explored for their photophysical and photochemical properties, making them potential candidates for applications in photodynamic therapy for treating cancer. Their ability to generate singlet oxygen upon light activation can be leveraged to induce cytotoxicity in cancerous cells, highlighting the potential of these compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Properties and Analysis
The chemical analysis of quinazolinimine and related compounds, including their oxidation states, proton doping levels, and spectral properties, provides crucial insights into their chemical behavior and potential applications in various fields, including materials science and electronics (Mav, Žigon, & Vohlídal, 2004).
Mechanism of Action
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-17-6-7-18(2)20(12-17)16-34-27-29-23-14-25(33-5)24(32-4)13-22(23)26(28)30(27)15-19-8-10-21(31-3)11-9-19/h6-14,28H,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUUNVIXFDMFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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